Hydroxyprocaine (CAS 487-53-6): A Comprehensive Technical Guide
Hydroxyprocaine (CAS 487-53-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides an in-depth technical overview of Hydroxyprocaine (CAS 487-53-6), an ester-class local anesthetic. Drawing from a synthesis of publicly available scientific literature and chemical databases, this document details its chemical and physical properties, pharmacological profile, synthesis, analytical methodologies, and toxicological considerations. It is intended to serve as a foundational resource for professionals in research and drug development.
Core Chemical and Physical Properties
Hydroxyprocaine, systematically named 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, is a derivative of procaine distinguished by a hydroxyl group on the benzene ring.[1][2][3] This structural modification influences its physicochemical properties, such as solubility and stability.[1]
Identifiers and Nomenclature
| Property | Value |
| CAS Number | 487-53-6[4] |
| IUPAC Name | 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate[4] |
| Molecular Formula | C₁₃H₂₀N₂O₃[2][3] |
| Molecular Weight | 252.31 g/mol [2][4] |
| Synonyms | Oxycaine, Oxyprocain, m-Hydroxyprocaine, Hydroxynovocain, 2-Diethylaminoethyl 4-aminosalicylate[4] |
Physicochemical Data
| Property | Value | Source |
| Appearance | Solid powder | [5] |
| Boiling Point | 408.7 °C | [2] |
| Purity | >98% (typical) | [5] |
| Storage Conditions | Dry, dark, and at 0 - 4 °C for short-term storage (days to weeks) or -20 °C for long-term storage (months to years). | [5] |
Pharmacology: Mechanism and Profile
As an ester-type local anesthetic, Hydroxyprocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in neuronal cell membranes.[6] This inhibition prevents the influx of sodium ions necessary for the generation and propagation of action potentials, thereby blocking the transmission of nerve impulses and producing a local anesthetic effect.[6]
The pharmacological characteristics of local anesthetics, including potency, onset of action, and duration of action, are intrinsically linked to their physicochemical properties.[6]
-
Potency: Correlates with the lipid solubility of the anesthetic agent.[6]
-
Onset of Action: Primarily dependent on the pKa of the drug.[6]
-
Duration of Action: Associated with the degree of plasma protein binding.[6]
Metabolism
Ester-type local anesthetics are primarily metabolized in the plasma by the enzyme pseudocholinesterase through hydrolysis.[7] This rapid breakdown generally results in a shorter duration of action compared to amide-type local anesthetics.[7] The primary metabolite of this hydrolysis is likely 4-amino-2-hydroxybenzoic acid, which is then expected to be further metabolized and excreted.[7]
Synthesis of Hydroxyprocaine
The synthesis of Hydroxyprocaine, 2-(diethylamino)ethyl 4-amino-2-hydroxybenzoate, can be conceptualized through established organic chemistry principles, though a detailed, step-by-step validated protocol is not publicly available. A general approach, based on the synthesis of related compounds, would involve the esterification of 4-amino-2-hydroxybenzoic acid with 2-(diethylamino)ethanol.[6][8]
A plausible synthetic route, adapted from the synthesis of similar benzocaine derivatives, is outlined below. This should be considered a theoretical pathway and would require experimental optimization and validation.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Hydroxyprocaine.
Analytical Methodologies
The quantification and identification of Hydroxyprocaine in various matrices, such as pharmaceutical formulations and biological samples, are crucial for quality control, pharmacokinetic studies, and forensic analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and powerful techniques for the analysis of local anesthetics.[9][10][11]
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method for the determination of local anesthetics in human plasma has been reported, which can be adapted for Hydroxyprocaine.[12] A typical HPLC method would involve:
-
Sample Preparation: Protein precipitation or liquid-liquid extraction from the biological matrix.[9][12]
-
Chromatographic Separation: A C18 or similar reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol).[12][13]
-
Detection: UV detection at the wavelength of maximum absorbance for Hydroxyprocaine or, for higher sensitivity and specificity, mass spectrometric detection (LC-MS).[9][12]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly specific and sensitive technique for the analysis of volatile and thermally stable compounds.[10][11] For non-volatile compounds like Hydroxyprocaine, a derivatization step is often necessary to increase volatility.[10]
A general GC-MS protocol would include:
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte from the sample matrix.[10]
-
Derivatization (if necessary): Silylation or acylation to make the analyte more volatile.[10]
-
GC Separation: Separation on a capillary column with a suitable temperature program.[11]
-
MS Detection: Mass spectrometric analysis for identification and quantification based on the mass spectrum and retention time.[11]
Toxicological Profile
The toxicity of local anesthetics is a critical consideration in their clinical use.[14] Systemic toxicity can occur due to accidental intravascular injection or administration of an excessive dose, primarily affecting the central nervous system (CNS) and the cardiovascular system.[14]
Repeated-dose toxicity studies are essential for evaluating the safety of a drug after prolonged exposure.[1][16] While no specific subchronic toxicity studies for Hydroxyprocaine were found, such studies are a standard requirement for drug development and would be necessary to fully characterize its long-term safety profile.[1][16]
Clinical and Research Applications
Hydroxyprocaine has been investigated for several clinical and research applications, primarily as a local anesthetic.
Local Anesthesia
Hydroxyprocaine is used for local anesthesia in various medical and dental procedures.[1] Its rapid onset and moderate duration of action make it suitable for minor surgical interventions.[1] In dentistry, it has been used as an alternative to amide-type anesthetics in patients with a history of allergic reactions to those agents.[17][18]
Ophthalmic Use
Topical local anesthetics are essential in ophthalmology for various procedures.[19][20] While specific clinical trials on Hydroxyprocaine for ophthalmic use are not extensively documented in the available literature, its properties as a local anesthetic suggest potential utility in this field.
Antibacterial Properties
Several local anesthetics have been shown to possess antibacterial activity.[21][22][23] Hydroxyprocaine was initially developed as a local anesthetic with inherent antibacterial properties.[5] This dual functionality could be advantageous in preventing surgical site infections. Further research is needed to fully characterize the antibacterial spectrum and clinical efficacy of Hydroxyprocaine against relevant pathogens.[21][22]
Conclusion and Future Directions
Hydroxyprocaine is an ester-type local anesthetic with a well-defined chemical structure and established mechanism of action. While it has a history of clinical use, particularly in dentistry, there is a notable lack of publicly available, in-depth data on its specific pharmacokinetic and pharmacodynamic properties, as well as comprehensive toxicological data.
For researchers and drug development professionals, this presents both a challenge and an opportunity. Further investigation into the following areas would be highly valuable:
-
Quantitative Pharmacokinetic and Pharmacodynamic Studies: To precisely determine its potency, onset and duration of action, and metabolic profile.
-
Validated Synthesis and Analytical Protocols: To ensure consistent production and accurate measurement.
-
Comprehensive Toxicological Evaluation: To establish a detailed safety profile.
-
Clinical Trials: To rigorously evaluate its efficacy and safety in various clinical applications, including its potential as an antibacterial agent.
A deeper understanding of these aspects will be crucial for realizing the full therapeutic potential of Hydroxyprocaine.
References
-
Science.gov. (n.d.). repeat-dose toxicity study: Topics by Science.gov. Retrieved from [Link]
-
MDPI. (2022). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules, 27(9), 2875. Retrieved from [Link]
-
PMC. (2020). Basic pharmacology of local anaesthetics. BJA Education, 20(2), 3-10. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of Procaine; novocaine; 2-(diethylamino)ethyl 4-aminobenzoate). Retrieved from [Link]
-
PubChem. (n.d.). 2-(Diethylamino)ethyl 4-aminobenzoate;2-hydroxybenzoic acid;urea. Retrieved from [Link]
-
PubMed. (2009). In vitro antibacterial effects of topical local anesthetics. Journal of Dermatological Treatment, 20(4), 223-226. Retrieved from [Link]
-
PMC. (2023). Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro. Infection and Drug Resistance, 16, 4567-4576. Retrieved from [Link]
-
ResearchGate. (2023). (2)Anti-Bacterial Activity of Procaine_4_ Hydroxycoumarin - Aqueous Copper Chloride. Retrieved from [Link]
-
International Journal of Innovative Science and Research Technology. (2022). Analysis of Drugs from Biological Samples. Retrieved from [Link]
-
PMC. (2018). Local anesthetic toxicity: acute and chronic management. Acute Medicine & Surgery, 5(4), 307-315. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]
-
MDPI. (2023). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 28(15), 5894. Retrieved from [Link]
-
Journal of Oral and Maxillofacial Anesthesia. (2022). Long acting local anesthesia and preventive analgesia—difficulty of prove on clinical trial. Journal of Oral and Maxillofacial Anesthesia, 2(1), 1-3. Retrieved from [Link]
-
LHS Living by Chemistry. (2004). Lethal Dose Table. Retrieved from [Link]
-
PubChem. (n.d.). Hydroxyprocaine. Retrieved from [Link]
-
PMC. (2013). Metabolism of [13C5]hydroxyproline in vitro and in vivo: implications for primary hyperoxaluria. American Journal of Physiology-Renal Physiology, 305(9), F1329-F1337. Retrieved from [Link]
-
ClinicalTrials.gov. (2023). Evaluate Buffering Local Anesthetic in Inflamed Teeth. Retrieved from [Link]
-
PMC. (2021). Procaine–The Controversial Geroprotector Candidate: New Insights Regarding Its Molecular and Cellular Effects. Antioxidants, 10(8), 1222. Retrieved from [Link]
-
e-Century Publishing Corporation. (2023). Original Article Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro. Retrieved from [Link]
-
PMC. (2017). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Journal of Analytical Methods in Chemistry, 2017, 8952013. Retrieved from [Link]
-
Frontiers. (2023). Electrochemical simulation of psychotropic drug metabolism compared to in vivo processes using liquid chromatography and mass spectrometry. Retrieved from [Link]
-
MDPI. (2023). Lidocaine Shows Significant Antimicrobial Effects Against Staphylococcus Species: An In-Vitro Study Comparing Different Combinations of Lidocaine and Clinically Used Injectables, like Steroids and Hyaluronan, in the Context of Arthritis Management. International Journal of Molecular Sciences, 24(22), 16407. Retrieved from [Link]
-
LRA. (2020). Successful Dental Treatments Using Procaine Hydrochloride in a Patient Afraid of Local Anesthesia but Consenting for Allergic Testing with Lidocaine: A Case Report. Retrieved from [Link]
-
PubMed. (1983). Deaths from local anesthetic-induced convulsions in mice. Anesthesia & Analgesia, 62(6), 587-590. Retrieved from [Link]
-
Invitrocue. (n.d.). Drug Metabolism and Pharmacokinetics. Retrieved from [Link]
-
PubMed. (2022). Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery. Clinical Ophthalmology, 16, 1239-1247. Retrieved from [Link]
-
Frontiers. (2024). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]
-
PubMed. (1977). Metabolism and measurement of chloroprocaine, an ester-type local anesthetic. Anesthesiology, 47(5), 429-434. Retrieved from [Link]
-
PubMed. (2022). Comparison of clinical efficacy of ropivacaine and lignocaine with adrenaline for implant surgery anesthesia: a split-mouth randomized controlled clinical trial. Journal of Maxillofacial and Oral Surgery, 21(4), 1199-1205. Retrieved from [Link]
-
PubMed. (2023). Lidocaine Toxicity. Retrieved from [Link]
-
ResearchGate. (2023). Fast GC-MS method for the simultaneous screening of THC-COOH, cocaine, opiates and analogues including buprenorphine and fentanyl, and their metabolites in urine. Retrieved from [Link]
-
NIH. (2024). The Effects of Low Viscosity Preservative-Free Chloroprocaine Ophthalmic Gel 3% versus BAK-Containing Tetracaine 0.5% on the Bactericidal Action of Povidone-Iodine. Retrieved from [Link]
-
News-Medical.Net. (2021). Local anesthetic procaine inhibits SARS-CoV-2 in vitro. Retrieved from [Link]
-
Semantic Scholar. (2022). Development and Validation of an HPLC-MS/MS Method for Quantitative Bioanalysis of Lidocaine and its Metabolites in Human Plasma: Application in a Population Pharmacokinetic Study. Retrieved from [Link]
-
Mayo Clinic. (2023). Chloroprocaine (topical application, ophthalmic). Retrieved from [Link]
-
ResearchGate. (2017). A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum. Retrieved from [Link]
-
ClinicalTrials.gov. (2024). Multicenter Study of Chloroprocaine Versus Ropivacaine for Epidural Labor Analgesia. Retrieved from [Link]
-
PMC. (2022). Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery. Clinical Ophthalmology, 16, 1239-1247. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Analysis. (2021). Development and Validation of Bioanalytical Method for the Determination of Cobicistat from Human Plasma. Retrieved from [Link]
Sources
- 1. The 14-day repeated-dose toxicity study of a fixed-dose combination, QXOH/levobupivacaine, via subcutaneous injection in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. 2-(Diethylamino)ethyl 4-amino-2-hydroxybenzoate [cymitquimica.com]
- 4. Hydroxyprocaine | C13H20N2O3 | CID 68097 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. researchgate.net [researchgate.net]
- 7. Metabolism and measurement of chloroprocaine, an ester-type local anesthetic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijisrt.com [ijisrt.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Local anesthetic toxicity: acute and chronic management - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deaths from local anesthetic-induced convulsions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 17. dovepress.com [dovepress.com]
- 18. Lidocaine Toxicity(Archived) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Chloroprocaine 3% Gel as a Novel Ocular Topical Anesthetic: Results from a Multicenter, Randomized Clinical Trial in Patients Undergoing Cataract Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chloroprocaine (topical application, ophthalmic) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 21. In vitro antibacterial effects of topical local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibacterial activity of local anesthetics against multidrug-resistant bacteria in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
